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Compound of Interest

Compound Name: GSK-J1 sodium

Cat. No.: B2666985

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-J1 sodium, a potent and
selective inhibitor of the H3K27 histone demethylases UTX (KDM6A) and JMJD3 (KDM6EB).
This document details its mechanism of action, biochemical and cellular activity, and provides
detailed protocols for its use in key experimental assays.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in
regulating gene expression, cellular differentiation, and development. The methylation of lysine
27 on histone H3 (H3K27) is a key repressive mark, and its removal by demethylases is
essential for the activation of target genes. UTX (Ubiquitously transcribed Tetratricopeptide
repeat on X chromosome), also known as KDMG6A, is a histone demethylase that specifically
removes methyl groups from di- and tri-methylated H3K27 (H3K27me2/3). Dysregulation of
UTX/KDMB6A activity has been implicated in various diseases, including cancer and
inflammatory disorders, making it an attractive target for therapeutic intervention.

GSK-J1 is a small molecule inhibitor that has emerged as a valuable chemical probe for
studying the biological functions of UTX/KDMG6A and its close homolog JMJD3/KDM6B. GSK-
J1 acts as a competitive inhibitor by binding to the active site of the enzyme. Due to its polar
nature, the cell-permeable ethyl ester prodrug, GSK-J4, is often utilized in cellular assays,
which is intracellularly hydrolyzed to the active form, GSK-J1.
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Mechanism of Action

GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JIMJD3 (KDM6B) and UTX
(KDM6A).[1][2] It functions by chelating the active site Fe(ll) and competing with the co-factor
a-ketoglutarate, thereby blocking the demethylation of H3K27me3/me2. This inhibition leads to
an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene
expression.[1]

Quantitative Data

The following tables summarize the inhibitory activity of GSK-J1 and its prodrug GSK-J4.

Table 1: In Vitro Inhibitory Activity of GSK-J1 Against
Histone Demethylases

Target
IC50 (nM) Assay Type Reference
Demethylase
JMJID3 (KDM6B) 28 Cell-free [2]
60 Cell-free [11[3]
UTX (KDMBA) 53 Cell-free [2]
KDM5B 170 Cell-free

Cell-free (at 1mM o-
94,000 [3]
ketoglutarate)

KDM5C (JARID1C) 550 Cell-free

1,760 Cell-free [1]

Cell-free (at 1mM o-
11,000 [3]
ketoglutarate)

KDM5A 6,800 Cell-free

JARID1B 950 Cell-free [1]

Other Histone
>20,000 Cell-free
Demethylases
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Table 2: Cellular QQI-IM-II}[ of GSK-J4 (E[Qd[!lg of GSK-J1)

IC50 (puM) for Cell

Cell Line o Assay Duration Reference
Viability
PC3 (Prostate N
1.213 Not Specified [4]
Cancer)
C42B (Prostate »
0.7166 Not Specified [4]
Cancer)
Y79 (Retinoblastoma)  0.68 48 hours [5]
WERI-Rb1
2.15 48 hours [5]

(Retinoblastoma)

Signaling Pathways

UTX/KDM6A is involved in several critical cellular signaling pathways. Inhibition of its activity
with GSK-J1 can therefore have profound effects on these processes.

DNA Damage and Repair Pathway

UTX/KDM6A plays a role in the DNA damage response (DDR). Its depletion has been shown to
disrupt DNA replication and repair pathways, leading to the activation of the ATM-Chk2 and
ATR-Chk1 signaling cascades.[6] This can result in cell cycle arrest at the S and G2/M phases.

[6]
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Caption: UTX/KDM6A in DNA Damage Response.

MTORC1 Signaling Pathway

UTX/KDMB6A acts as an epigenetic gatekeeper of mMTORCL1 signaling.[7] It directly binds to the
promoter of the mMTORC1 negative regulator, DEPTOR, leading to its transcriptional activation
through epigenetic remodeling.[7] Loss of KDM6A function results in decreased DEPTOR
expression and subsequent hyperactivation of the mTORC1 pathway.[7]
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Prepare Reaction Mix:
- Purified JmjD3 (1 puM) or UTX (3 pM)
- Biotinylated H3K27me3 peptide (10 uM)
- Assay Buffer (50 mM HEPES pH 7.5, 150 mM KClI)
- Co-factors (50 uM (NH4)2S04:-FeS0O4-H20, 1 mM 2-oxoglutarate, 2 mM ascorbate)

Incubate:
- JmjD3: 3 minutes at 25°C
- UTX: 20 minutes at 25°C

Stop reaction with 10 mM EDTA

Desalt the reaction mixture using a ZipTip

Analyze by MALDI-TOF Mass Spectrometry

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2666985#gsk-j1-sodium-as-a-utx-kdm6a-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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